REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](N)=[C:6]([CH3:11])[CH:5]=1.S(=O)(=O)(O)[OH:14].N([O-])=O.[Na+].NC(N)=O>O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[Cu]=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:14])=[C:6]([CH3:11])[CH:5]=1 |f:2.3,6.7.8|
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)N)C)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
121 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
catalyst
|
Smiles
|
[Cu]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated until dissolution
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 min at 0° C
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to destroy the excess nitrite
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed up to room temperature over 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (×3)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (eluant; 30% EtOAc:70% hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |